molecular formula C19H15NO5S B14141779 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene CAS No. 89303-12-8

2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene

Cat. No.: B14141779
CAS No.: 89303-12-8
M. Wt: 369.4 g/mol
InChI Key: CFRNUCURBVQHDN-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene is an organic compound that belongs to the class of sulfone derivatives. This compound is characterized by the presence of a benzenesulfonyl group, a nitro group, and a phenoxy group attached to a benzene ring. Sulfone derivatives are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene typically involves several steps. One common method includes the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature, followed by the hydrolysis of the resulting ester with an aqueous solution of sodium. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The sulfone group can be reduced to a sulfide group.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.

    Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .

Comparison with Similar Compounds

Similar compounds to 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene include:

Properties

CAS No.

89303-12-8

Molecular Formula

C19H15NO5S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(benzenesulfonylmethyl)-1-nitro-4-phenoxybenzene

InChI

InChI=1S/C19H15NO5S/c21-20(22)19-12-11-17(25-16-7-3-1-4-8-16)13-15(19)14-26(23,24)18-9-5-2-6-10-18/h1-13H,14H2

InChI Key

CFRNUCURBVQHDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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